molecular formula C14H11NOS B14660864 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one CAS No. 51475-12-8

4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one

Cat. No.: B14660864
CAS No.: 51475-12-8
M. Wt: 241.31 g/mol
InChI Key: FACNHDIFRNSGPC-UHFFFAOYSA-N
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Description

4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often found in natural products and pharmaceuticals. This compound features a benzo[f]isoquinolin-2-one core with a methylsulfanyl group at the 4-position, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one can be achieved through various methods. One common approach involves the cyclization of ortho-substituted aromatic compounds. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the condensation of aryl ketones with hydroxylamine, followed by cyclization with an internal alkyne under rhodium(III)-catalyzed conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs scalable methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted for the synthesis of various substituted isoquinolines, including this compound.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the isoquinolin-2-one core can be reduced to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with high electron density.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one involves its interaction with various molecular targets. The aromatic core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription. The methylsulfanyl group can also interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one is unique due to the presence of both the methylsulfanyl group and the isoquinolin-2-one core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

51475-12-8

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one

InChI

InChI=1S/C14H11NOS/c1-17-14-11-7-6-9-4-2-3-5-10(9)12(11)8-13(16)15-14/h2-8H,1H3,(H,15,16)

InChI Key

FACNHDIFRNSGPC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC3=CC=CC=C3C2=CC(=O)N1

Origin of Product

United States

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